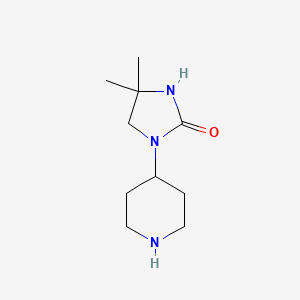

4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C10H19N3O |

|---|---|

Molekulargewicht |

197.28 g/mol |

IUPAC-Name |

4,4-dimethyl-1-piperidin-4-ylimidazolidin-2-one |

InChI |

InChI=1S/C10H19N3O/c1-10(2)7-13(9(14)12-10)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3,(H,12,14) |

InChI-Schlüssel |

AAWWONNXQSJUIV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CN(C(=O)N1)C2CCNCC2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of 4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one primarily involves the reaction of piperidine derivatives with imidazolidinone precursors. A common method is the cyclization of N-substituted piperidines with carbonyl-containing compounds under controlled acidic or basic conditions to form the imidazolidinone ring. This process typically requires precise temperature control (often between 60–100°C) and the use of catalysts to facilitate ring closure and improve yields.

Specific Synthetic Methodologies

Cyclization of N-substituted piperidines: The piperidine moiety is introduced via nucleophilic substitution or aza-Michael addition reactions involving piperidine derivatives and appropriate carbonyl compounds. The imidazolidinone ring is formed by intramolecular cyclization, often mediated by catalysts such as palladium or platinum complexes.

One-pot oxidation-cyclization methods: Recent advances include manganese dioxide-mediated one-pot oxidation-cyclization, which can efficiently produce N-substituted 4-piperidones, precursors to the target compound. This method allows moderate to good yields and can be adapted to synthesize diverse piperidine derivatives.

Aza-Michael addition: The aza-Michael reaction is an atom-efficient strategy to access piperidine rings substituted at various positions. Divinyl ketones serve as substrates for double aza-Michael additions, enabling the synthesis of substituted piperidones that can be further transformed into the imidazolidinone core.

Reaction Conditions

Solvents: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are commonly used to enhance solubility and reaction rates. Aromatic hydrocarbons (benzene, toluene) and alicyclic hydrocarbons (cyclohexane) may be employed depending on the step and scale.

Catalysts: Palladium on carbon, platinum oxide, and manganese dioxide are among the catalysts used to promote cyclization, oxidation, and reduction steps.

Temperature and Pressure: Reactions are generally conducted at temperatures ranging from 40°C to 140°C. Industrial processes may use high-pressure reactors for hydrogenation or other transformations to improve efficiency and selectivity.

Industrial Production Methods

Industrial synthesis of 4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one often employs large-scale batch or continuous flow processes. These methods optimize reaction parameters such as temperature, pressure, solvent choice, and catalyst loading to maximize yield and purity while minimizing environmental impact.

Continuous flow reactors: Enable precise control over reaction time and conditions, improving reproducibility and scalability.

Use of environmentally friendly solvents and reagents: Emphasis on green chemistry principles to reduce hazardous waste and improve sustainability.

Purification: The crude product is typically purified by forming organic acid addition salts (e.g., oxalic acid, tartaric acid) followed by conversion to the free base using mild bases such as potassium acetate or sodium acetate.

Analytical Techniques for Characterization

Accurate characterization is critical to confirm the structural integrity and purity of the synthesized compound.

| Analytical Technique | Purpose | Details |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Confirms molecular formula C11H18N2O |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and stereochemistry | Resolves substituent positions and ring conformations |

| Infrared (IR) Spectroscopy | Functional group identification | Detects carbonyl (C=O) and amine (N-H) stretches |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | UV detection at 254 nm for quantifying impurities |

| X-ray Crystallography | Definitive stereochemical confirmation | Used when stereochemistry is ambiguous |

These techniques are often used in combination to ensure comprehensive characterization.

Reaction Optimization and Stability Studies

Optimization Strategies

Factorial design experiments: Systematic variation of temperature, solvent ratios, and catalyst types to identify optimal conditions for maximum yield and purity.

Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are used to track reaction progress and intermediate formation.

Stability Evaluation

Accelerated stability testing: Incubation of the compound in buffer solutions across a pH range of 1 to 10 at temperatures between 25°C and 40°C.

Analysis: Periodic sampling followed by HPLC quantification of degradation products to model shelf-life and storage conditions using kinetic models such as the Arrhenius equation.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Cyclization of N-substituted piperidines | Piperidine derivatives, carbonyl compounds, acid/base catalysts, 60–100°C | Moderate to high | Common classical approach |

| Manganese dioxide-mediated one-pot oxidation-cyclization | Manganese dioxide, molecular sieves, primary amines, room temp to mild heat | Moderate to good | Efficient for diverse N-substituted 4-piperidones |

| Aza-Michael addition | Divinyl ketones, primary amines, polar solvents | Moderate to good | Atom-efficient, allows stereochemical control |

| Industrial batch/continuous flow | High-pressure reactors, aromatic or alicyclic solvents, Pd/C catalyst | High | Scalable, environmentally optimized |

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce reduced imidazolidinone derivatives .

Wissenschaftliche Forschungsanwendungen

4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Wirkmechanismus

The mechanism of action of 4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional distinctions between 4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one and analogous imidazolidinone derivatives are summarized below:

Table 1: Structural and Functional Comparison of Imidazolidin-2-one Derivatives

Key Observations

This non-planar conformation may alter interactions with biological targets compared to non-methylated analogs. In contrast, 5,5-dimethyl-1-(piperidin-4-yl)imidazolidin-2-one () places methyl groups at the 5-position, which could lead to distinct conformational preferences and solubility profiles.

Pharmacological Activity: Compounds with electron-withdrawing groups (e.g., trifluoromethyl in 7k) exhibit stronger acetylcholinesterase inhibition (anti-Alzheimer’s activity) than alkyl-substituted derivatives . The absence of aromatic substituents on the imidazolidinone ring in 4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one may reduce off-target effects compared to chlorophenyl or benzamide analogs .

Synthetic Accessibility :

- Derivatives with complex substituents (e.g., 42 in ) often require multi-step syntheses with moderate yields (38–43%), whereas the target compound’s simpler structure may allow higher efficiency.

Molecular Weight and Pharmacokinetics :

- The molecular weight of 4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one (~197.28 g/mol, ) is lower than benzimidazole-containing analogs (e.g., ~229.28 g/mol in ), suggesting improved bioavailability and CNS penetration.

Biologische Aktivität

4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one is a chemical compound that has garnered attention due to its potential biological activities. This compound features an imidazolidinone core structure, which is significant in various pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in the fields of neuropharmacology and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula of 4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one is , with a molecular weight of approximately 194.28 g/mol. The compound consists of a five-membered ring containing two nitrogen atoms and a carbonyl group, along with a piperidine ring that enhances its biological interactions.

Biological Activity Overview

Research indicates that 4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one exhibits significant biological activity, particularly in modulating inflammatory responses and neuropharmacological effects. The compound has been studied for its ability to inhibit pyroptosis, a form of programmed cell death associated with inflammation, by reducing the release of interleukin-1 beta (IL-1β) .

The mechanisms through which this compound exerts its biological effects include:

- Cytokine Modulation : It has been shown to modulate pathways associated with cytokine release, thus influencing inflammatory processes.

- Neuroprotective Effects : The structural features suggest potential interactions with various enzymes and receptors involved in central nervous system (CNS) disorders .

In Vitro Studies

In vitro studies have demonstrated that 4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one can significantly inhibit inflammatory markers in cell cultures. For example:

- A study highlighted its ability to reduce levels of pro-inflammatory cytokines in RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent .

In Vivo Studies

In vivo studies have further elucidated the pharmacokinetic properties of the compound:

- One study reported that after administration in mice, the compound was rapidly absorbed into systemic circulation, with peak plasma concentrations observed shortly after dosing. This rapid absorption suggests effective bioavailability for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylimidazolidin-2-one | Lacks piperidine ring | Generally lower biological activity |

| 3-(Piperidin-4-yl)imidazo[1,2-a]pyridin-2(3H)-one | Contains both piperidine and imidazole rings | Higher affinity for certain receptors |

| 1-(Piperidin-4-yl)-3-methylurea | Urea functional group instead of imidazolidinone | Different mechanism related to urea derivatives |

This table illustrates how variations in structure influence biological properties and potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as cyclization of piperidine derivatives with carbonyl-containing precursors. Key parameters include temperature (e.g., 60–100°C), solvent polarity (e.g., acetonitrile or DMF), and catalyst selection (e.g., palladium for cross-coupling). Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediates and verifying purity . Factorial design experiments (e.g., varying temperature and solvent ratios) can identify optimal yield conditions .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H/13C NMR resolves stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amine (N-H) stretches. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended. Cross-validation using X-ray crystallography may resolve ambiguous stereochemical assignments .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–10) at 25–40°C. Samples are analyzed via HPLC at intervals (e.g., 0, 7, 30 days) to quantify degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. What strategies address contradictory biological activity data in studies of 4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Standardize protocols using reference compounds (e.g., positive controls for receptor binding). Meta-analyses of dose-response curves (EC50/IC50) and statistical tools (e.g., ANOVA) can identify outliers. Computational docking studies (e.g., AutoDock Vina) may reconcile conflicting results by probing binding site interactions .

Q. How does the compound’s conformational flexibility impact its pharmacological target selectivity?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model the compound’s flexibility in aqueous and lipid environments. Key metrics include RMSD (root-mean-square deviation) and hydrogen-bonding patterns with targets like GPCRs or kinases. Compare with rigid analogs to isolate flexibility-driven selectivity .

Q. What experimental designs are effective for probing structure-activity relationships (SAR) in imidazolidinone derivatives?

- Methodological Answer : Use a library of analogs with systematic substitutions (e.g., alkyl groups at C4, piperidine ring modifications). Assay each derivative for target affinity (e.g., radioligand binding) and off-target effects (e.g., cytochrome P450 inhibition). QSAR (quantitative SAR) models, built using descriptors like logP and polar surface area, predict bioactivity trends .

Q. How can researchers resolve synthetic challenges in scaling up the compound for preclinical studies?

- Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Optimize solvent recovery (e.g., distillation) and use membrane technologies (e.g., nanofiltration) for purification. Process analytical technology (PAT) tools, such as in-line FTIR, ensure real-time quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.